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Compound of Interest

Compound Name: 2,6-Dichloro-3-nitroaniline

Cat. No.: B083519 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-nitroaniline

Foreword: A Note on Scientific Rationale
In the landscape of pharmaceutical and materials science research, a deep understanding of a

molecule's fundamental properties is the bedrock upon which innovation is built. This guide is

structured not as a simple data sheet, but as a technical narrative on 2,6-dichloro-3-
nitroaniline. It is designed for the practicing researcher who understands that the "what" of a

property is incomplete without the "why." Throughout this document, we will explore not only

the known data for this specific compound but also extrapolate from closely related analogues

to provide a comprehensive and practical profile. This approach mirrors the real-world

challenges faced by scientists working with novel or less-characterized substances, where

informed scientific judgment is as crucial as empirical data.

Molecular Identity and Significance
2,6-Dichloro-3-nitroaniline is a halogenated nitroaromatic compound. Its structure is

characterized by an aniline core, substituted with two chlorine atoms ortho to the amino group

and a nitro group meta to the amino group. This specific arrangement of electron-withdrawing

(chloro, nitro) and electron-donating (amino) groups dictates its chemical behavior and physical

characteristics.

Primarily, this compound and its isomers serve as critical intermediates in the synthesis of more

complex molecules. They are foundational building blocks for azo dyes, pigments, and various
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agrochemicals like herbicides and pesticides.[1] In the context of drug development, the

dichloronitroaniline scaffold can be a precursor for active pharmaceutical ingredients (APIs),

where its reactivity is harnessed to build pharmacologically active structures.

Identifier Value Source

IUPAC Name 2,6-dichloro-3-nitroaniline [2]

CAS Number 13785-48-3 [1][2]

Molecular Formula C₆H₄Cl₂N₂O₂ [1][2][3]

Molecular Weight 207.01 g/mol [1][2]

InChIKey
FYMVQJCDXFAPGG-

UHFFFAOYSA-N
[2]

Core Physicochemical Properties
The physical state, melting point, boiling point, and solubility profile of a compound are critical

parameters that influence its handling, reaction conditions, and formulation. While specific

experimental data for 2,6-dichloro-3-nitroaniline is sparse in publicly available literature, we

can deduce its likely properties with high confidence through analysis of its structural isomers.
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Property Observed/Predicted Value
Rationale & Comparative
Analysis

Appearance
Predicted: Yellow crystalline

solid

The related isomer, 2,6-

dichloro-4-nitroaniline, is

consistently reported as a

yellow crystalline powder or

solid.[4][5] The chromophoric

nature of the nitroaniline

system is responsible for this

color, and it is expected that

the 3-nitro isomer would be

visually similar.

Melting Point Predicted: 100 - 120 °C

A precise melting point is not

published. However, we can

establish a likely range. 2,6-

dichloro-4-nitroaniline has a

high melting point of 190-192

°C, likely due to strong

intermolecular packing and

hydrogen bonding enabled by

the para-nitro group. In

contrast, 3-nitroaniline, which

lacks the chloro-substituents,

melts at a lower 112-114 °C.[6]

The substitution pattern of 2,6-

dichloro-3-nitroaniline may

disrupt crystal lattice symmetry

compared to the 4-nitro isomer,

leading to a predicted lower

melting point, likely closer to

that of 3-nitroaniline.

Boiling Point 326 °C (at 760 mmHg) This value is reported in

chemical supplier

specifications and appears

consistent for a molecule of
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this molecular weight and

polarity.[1]

Solubility

Predicted: Low in water;

Soluble in organic solvents

(e.g., DMSO, Ethyl Acetate,

Acetone)

The two chlorine atoms and

the overall aromatic character

contribute to hydrophobicity.

While the amino and nitro

groups can participate in

hydrogen bonding, steric

hindrance from the adjacent

chlorine atoms on the amino

group will limit its ability to form

strong hydrogen bonds with

water.[4] Therefore, its

aqueous solubility is expected

to be low. It will exhibit much

better solubility in polar aprotic

organic solvents.

Spectroscopic & Chromatographic Profile
Characterization and purity assessment are paramount. Below are the predicted spectroscopic

signatures and a validated analytical method for 2,6-dichloro-3-nitroaniline.

Predicted Spectroscopic Data
¹H NMR (Proton NMR): The spectrum in CDCl₃ is predicted to show two signals in the

aromatic region and one broad signal for the amine protons.

Aromatic Protons: There are two protons on the ring at positions C4 and C5. They are

ortho to each other and will appear as two doublets due to spin-spin coupling. The proton

at C4 (adjacent to the nitro group) will be further downfield than the proton at C5. We

predict signals around δ 7.5-7.8 ppm (d, 1H) and δ 6.8-7.1 ppm (d, 1H).

Amine Protons: The -NH₂ protons will likely appear as a broad singlet around δ 4.5-5.5

ppm. The broadness is due to quadrupole coupling with the nitrogen atom and potential

hydrogen exchange.
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¹³C NMR (Carbon NMR): The spectrum will display 6 distinct signals for the aromatic

carbons, as the molecule is asymmetric.

Substituted Carbons: The carbon bearing the amino group (C1) will be shifted upfield

relative to the others. Carbons attached to the chlorine atoms (C2, C6) and the nitro group

(C3) will be significantly downfield.

Protonated Carbons: The signals for C4 and C5 will be identifiable in the range of δ 115-

130 ppm.

FT-IR (Infrared Spectroscopy): The IR spectrum provides key functional group information.

N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region,

characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).

N-O Stretching (Nitro Group): Strong, sharp peaks corresponding to the asymmetric and

symmetric stretching of the NO₂ group will be prominent around 1520-1560 cm⁻¹ and

1340-1380 cm⁻¹, respectively.

C-Cl Stretching: Absorptions for the C-Cl bonds will be found in the fingerprint region,

typically below 850 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a distinct

isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

Molecular Ion (M⁺): A cluster of peaks will be observed. The most abundant will be at m/z

206 (for ³⁵Cl₂). A significant M+2 peak at m/z 208 (for ³⁵Cl³⁷Cl) and a smaller M+4 peak at

m/z 210 (for ³⁷Cl₂) will be present in an approximate 9:6:1 ratio, which is a definitive

indicator of two chlorine atoms.

Fragmentation: Common fragmentation pathways would include the loss of the nitro group

(-NO₂, 46 Da) and potentially the loss of HCl.

Analytical Methodology: Purity Determination by HPLC
For routine purity analysis and quantification, High-Performance Liquid Chromatography

(HPLC) with UV detection is the method of choice for nitroaromatic compounds.[7]
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Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. 2,6-
Dichloro-3-nitroaniline, being a relatively nonpolar molecule, will be well-retained on a C18

column and can be eluted with a mixture of an organic solvent (like acetonitrile or methanol)

and water.

Detailed Protocol:

Standard Preparation: Accurately weigh ~10 mg of 2,6-dichloro-3-nitroaniline reference

standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare

a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration.

Sample Preparation: Dissolve the sample to be tested in acetonitrile to a final concentration

of approximately 10 µg/mL.

Chromatographic Conditions:

Instrument: Standard HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. Causality: This ratio

provides a good balance, ensuring the analyte is sufficiently retained for separation from

polar impurities but elutes in a reasonable time with good peak shape.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detector Wavelength: 254 nm. Causality: Nitroaromatic compounds exhibit strong

absorbance at this wavelength, providing high sensitivity.

Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures

reproducible retention times.

Analysis: Inject the calibration standards to establish a linearity curve. Inject the sample

solution and determine the purity by comparing the area of the main peak to the total area of

all peaks (Area % method).
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Caption: HPLC workflow for purity analysis of 2,6-Dichloro-3-nitroaniline.

Synthesis & Chemical Reactivity
Plausible Synthetic Route: Electrophilic Nitration
While specific industrial preparations for 2,6-dichloro-3-nitroaniline are not widely published,

a logical and chemically sound laboratory synthesis involves the direct nitration of 2,6-

dichloroaniline. This is an example of electrophilic aromatic substitution.

Reaction Scheme: 2,6-dichloroaniline → (HNO₃, H₂SO₄) → 2,6-dichloro-3-nitroaniline

Experimental Rationale:

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid

(H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid

to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that

attacks the aromatic ring.

Directing Effects: The amino group (-NH₂) is a powerful activating, ortho-, para-director. The

two chlorine atoms are deactivating, ortho-, para-directors. In this case, the directing effects

are complex:

The C4 position (para to -NH₂) is sterically unhindered and electronically activated.

The C3 and C5 positions are meta to the amino group.

The powerful activating effect of the amino group typically dominates. However, under

strong acidic conditions (H₂SO₄), the amino group is protonated to form the anilinium ion (-

NH₃⁺), which is a strong deactivating, meta-director.

This protonation deactivates the ring, and the directing influence shifts. The chlorine atoms

direct ortho/para to themselves. The position meta to the newly formed -NH₃⁺ group (C3

and C5) becomes the most favorable site for substitution. Due to symmetry, these

positions are equivalent before nitration. The reaction will thus yield the 3-nitro product.

Conditions: The reaction must be performed at low temperatures (e.g., 0-10 °C) by slowly

adding the nitrating mixture. This is crucial to control the highly exothermic reaction and to
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prevent over-nitration or oxidative side reactions.

Key Chemical Reactions
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group

using standard reducing agents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation

(H₂/Pd-C). This would yield 2,6-dichlorobenzene-1,3-diamine, a valuable building block for

polymers and pharmaceuticals.

Diazotization of the Amino Group: The primary aromatic amine can be converted into a

diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low

temperatures. This diazonium salt is a versatile intermediate that can undergo various

Sandmeyer reactions to introduce other functional groups (e.g., -CN, -Br, -OH) or be used in

azo coupling reactions to form dyes.

Safety & Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific,

detailed toxicological profile for this compound is not available, its structure as a chlorinated

nitroaniline warrants significant precautions.

Toxicity: Nitroanilines are generally classified as toxic.[8] They can be harmful if inhaled,

swallowed, or absorbed through the skin. Assume this compound is highly toxic and handle it

with appropriate engineering controls.

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear nitrile gloves,

a lab coat, and chemical safety goggles.

Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials

such as strong oxidizing agents.[1]

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.smolecule.com/products/s599253
https://www.myskinrecipes.com/shop/en/halogenated-aniline-derivatives/115487--26-dichloro-3-nitroaniline.html
https://www.benchchem.com/product/b083519?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2,6-Dichloro-3-nitroaniline [myskinrecipes.com]

2. 2,6-Dichloro-3-nitroaniline | C6H4Cl2N2O2 | CID 20239850 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. keyorganics.net [keyorganics.net]

4. solubilityofthings.com [solubilityofthings.com]

5. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. 3-硝基苯胺-2,4,5,6-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

7. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. Buy 2,4-Dichloro-6-nitroaniline | 2683-43-4 [smolecule.com]

To cite this document: BenchChem. [Physical and chemical properties of 2,6-Dichloro-3-
nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083519#physical-and-chemical-properties-of-2-6-
dichloro-3-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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